9-Benzyl-2,9-diazaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-2,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16/h1-3,5-6,17H,4,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBJYBSCVIWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 9 Benzyl 2,9 Diazaspiro 5.5 Undecane and Its Congeners
Retrosynthetic Analysis of the Diazaspiro[5.5]undecane Framework
Retrosynthetic analysis provides a logical approach to devising synthetic routes for complex molecules by breaking them down into simpler, commercially available precursors. For the 9-Benzyl-2,9-diazaspiro[5.5]undecane core, the key challenge is the construction of the quaternary spirocyclic center.
A primary disconnection can be made at the C-N bonds within the two piperidine (B6355638) rings. This suggests that the framework can be assembled from precursors that already contain a piperidine ring, which is then used as a foundation to build the second ring. A common strategy involves disconnecting the bonds adjacent to the spiro atom. For a 2,9-diazaspiro[5.5]undecane, this would typically involve breaking the C5-C6 and C6-N2 bonds or the C6-C7 and C1-N2 bonds.
This leads to two main retrosynthetic approaches:
Piperidone-based approach: A key disconnection points to a 4-piperidone derivative, such as N-benzyl-4-piperidone, as a central building block. The second piperidine ring can be constructed onto this pre-existing ring through cyclization strategies.
Pyridine-based approach: An alternative disconnection suggests the formation of the spiro-system via an intramolecular spirocyclization of a suitably substituted pyridine substrate. uiowa.eduresearchgate.net
These disconnections reveal that the synthesis would likely rely on key reactions such as alkylation, condensation, and cyclization to form the spiro junction and the second heterocyclic ring.
Classical and Contemporary Approaches to the Spiro[5.5]undecane Core Synthesis
The synthesis of the diazaspiro[5.5]undecane core has been approached through various classical and modern synthetic strategies, often involving multi-step sequences to build the complex bicyclic system.
Strategies Utilizing N-Benzylpiperidone Derivatives as Precursors
N-Benzyl-4-piperidone is a common and versatile starting material for the synthesis of various diazaspiro[5.5]undecane isomers. The general strategy involves introducing a side chain at the C-4 position, which contains the necessary functional groups to form the second nitrogen-containing ring.
One established method involves a double Mannich reaction or a variation thereof. Another approach is the alkylation of the α-carbon to the carbonyl group of N-benzyl-4-piperidone, followed by a series of transformations to introduce the second amine and facilitate the final cyclization. While specific examples for the 2,9-isomer are less common in general literature, the principle remains a cornerstone of spiro-heterocycle synthesis. The benzyl (B1604629) group serves as a protecting group for one of the nitrogen atoms, which can be removed later if desired.
Cyclization Reactions in the Formation of the Spiro Junction
The creation of the spirocyclic core is the most critical step in the synthesis of diazaspiro[5.5]undecanes. Various cyclization reactions have been employed to achieve this.
Intramolecular Spirocyclization: A powerful strategy involves the intramolecular spirocyclization of 4-substituted pyridines. This reaction can be activated by reagents like ethyl chloroformate, leading to the formation of the 3,9-diazaspiro[5.5]undecane core. uiowa.edu
Reductive-Cyclization: Asymmetric synthesis of 1,8-diazaspiro[5.5]undecane has been achieved through a key step involving the generation of imine salts from functionalized α-amino nitriles. This is followed by an in-situ intramolecular nucleophilic alkylation or a reductive-cyclization procedure to furnish the spiro system. researchgate.net
Prins Cascade Cyclization: Novel approaches, such as the Prins cascade process, have been developed for the synthesis of related spirocycles like 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.gov This demonstrates the utility of cascade reactions in efficiently building complex spirocyclic frameworks.
These cyclization methods represent key strategic elements in the construction of the central spiro junction, as summarized in the table below.
| Cyclization Strategy | Precursor Type | Target/Related Core | Key Features |
| Intramolecular Spirocyclization | 4-Substituted Pyridines | 3,9-Diazaspiro[5.5]undecane | In situ activation of the pyridine ring uiowa.edu |
| Reductive-Cyclization | Functionalized α-Amino Nitriles | 1,8-Diazaspiro[5.5]undecane | Involves formation of imine salts and intramolecular alkylation researchgate.net |
| Prins Cascade Process | Aldehydes and N-(4-hydroxy-2-methylenebutyl) derivatives | 1,9-Dioxa-4-azaspiro[5.5]undecane | Coupling of aldehydes with specialized amino alcohols nih.gov |
Multi-step Synthetic Pathways for Diazaspiro[5.5]undecanes
The construction of diazaspiro[5.5]undecanes is typically a multi-step endeavor, requiring careful planning of protecting group strategies and reaction sequences. Reviews of 1,9-diazaspiro[5.5]undecanes show that the synthesis strategy is often tailored to the specific substitution pattern desired, especially for arene-fused analogs. nih.govnih.gov
A divergent synthesis has been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the efficiency of well-designed multi-step pathways. researchgate.net More contemporary approaches have utilized flow chemistry to link individual reactions into multi-step sequences. syrris.jp This allows one reaction to flow seamlessly into the next, creating a rapid and automated route to complex products by combining multiple synthetic steps into a single continuous operation. syrris.jp Such a process was used for the synthesis of the alkaloid natural product (±)-oxomaritidine, demonstrating the potential of this technology for constructing complex heterocyclic systems. syrris.jp
Derivatization Strategies of the this compound Scaffold
Once the core scaffold of this compound is synthesized, the secondary amine at the N-2 position provides a reactive handle for further functionalization. This allows for the introduction of a wide variety of substituents to explore the chemical space and modify the properties of the molecule.
N-Alkylation and Acylation Reactions on the Nitrogen Atoms
N-alkylation and N-acylation are fundamental transformations for derivatizing the secondary amine of the diazaspiro[5.5]undecane core.
N-Acylation: The secondary amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (Et3N). In the synthesis of analogs of 3,9-diazaspiro[5.5]undecane, a Boc-protected intermediate was acylated at the N-9 position using various acyl chlorides or carboxylic acids with a coupling agent like HBTU. soton.ac.uk
N-Alkylation: N-alkylation can be achieved by treating the secondary amine with alkyl halides, such as substituted benzyl bromides. soton.ac.uk The regioselectivity of N-alkylation can be influenced by steric and electronic effects of substituents on the scaffold and the nature of the alkylating agent. beilstein-journals.org
The table below summarizes common conditions for these derivatization reactions, based on methodologies applied to related diazaspiro[5.5]undecane systems.
| Reaction | Reagents | Conditions | Product Type |
| N-Acylation | Acyl Chloride or Anhydride, Et3N | CH2Cl2, room temperature | N-Acyl-diazaspiro[5.5]undecane soton.ac.uk |
| N-Acylation (Amide Coupling) | Carboxylic Acid, HBTU, Et3N | CH2Cl2, room temperature | N-Acyl-diazaspiro[5.5]undecane soton.ac.uk |
| N-Alkylation | Substituted Benzyl Bromide | Base (e.g., Et3N) | N-Alkyl-diazaspiro[5.5]undecane soton.ac.uk |
These derivatization strategies are crucial for creating libraries of compounds based on the this compound scaffold for various chemical and pharmaceutical applications.
Stereoselective Synthesis of Enantiopure this compound Derivatives
The synthesis of enantiomerically pure spirocyclic compounds, including derivatives of this compound, is a significant challenge in medicinal chemistry, as the biological activity of such molecules often resides in a single enantiomer. Stereoselective synthesis strategies are therefore crucial for producing therapeutically relevant compounds. Methodologies to achieve high enantiopurity typically involve the use of chiral auxiliaries, chiral catalysts, or enantioselective cycloaddition reactions.
One established approach for achieving asymmetry in related spirocyclic systems is the use of chiral auxiliaries. wikipedia.org These are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org For instance, an asymmetric synthesis of a 3,9-diazaspiro[5.5]undecane derivative was successfully achieved using an Evans oxazolidinone chiral auxiliary. researchgate.net Oxazolidinones, popularized by David A. Evans, can direct alkylation or acylation reactions to proceed with a high degree of diastereoselectivity due to steric hindrance from substituents on the auxiliary. wikipedia.org Once the desired stereocenter is set, the auxiliary can be cleaved and recovered. sigmaaldrich.com This strategy could be adapted for the synthesis of enantiopure this compound by incorporating the auxiliary early in the synthetic sequence to guide the formation of the spirocyclic core.
Another powerful strategy is asymmetric catalysis, which employs a chiral catalyst to favor the formation of one enantiomer over the other. Rhodium-catalyzed asymmetric cyclopropanation, for example, has been used to generate enantiopure azaspiro[n.2]alkanes. nih.gov This method involves the reaction of exocyclic olefins with donor/acceptor carbenes in the presence of a chiral dirhodium tetracarboxylate catalyst, achieving high enantioselectivity. nih.gov Organocatalysis also presents a versatile platform for the enantioselective synthesis of spirocycles. For example, bifunctional squaramide-based organocatalysts have been employed in formal [3+2] cycloaddition reactions to yield enantioenriched spirocyclic compounds with multiple contiguous stereocenters. researchgate.net These catalytic methods offer the advantage of generating chirality in a more atom-economical fashion compared to the stoichiometric use of chiral auxiliaries.
The table below summarizes common strategies for stereoselective synthesis applicable to diazaspiro[5.5]undecane scaffolds.
| Strategy | Description | Key Reagents/Components | Advantages |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. | Evans Oxazolidinones, Camphorsultam, Pseudoephedrine. wikipedia.orgscielo.org.mx | High diastereoselectivity, well-established methods. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral Rhodium catalysts, Organocatalysts (e.g., squaramide derivatives). nih.govresearchgate.net | High efficiency, atom economy. |
| Enantioselective Cycloaddition | A cycloaddition reaction that proceeds with high enantioselectivity, often catalyzed by a chiral Lewis acid or organocatalyst. | Chiral Lewis acids, bifunctional organocatalysts. researchgate.net | Direct formation of complex cyclic structures with stereocontrol. |
Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. nih.gov For the this compound scaffold, SAR exploration involves the systematic introduction of diverse functional groups at various positions on the molecule. The two nitrogen atoms and the benzyl group are primary sites for modification.
Bioactive compounds containing a 1,9-diazaspiro[5.5]undecane core almost always have substituents at the N9 position. nih.gov The N9-benzyl group in the parent compound is a key handle for modification. For example, in the development of antagonists for orexin (B13118510) receptors based on diazaspiro[5.5]undecane cores, the introduction of small substituents (e.g., methyl groups) on the benzyl ring led to a significant increase in inhibitory potency. nih.gov Further SAR studies on related scaffolds involved replacing the benzyl group with various aroyl substituents containing bicyclic heteroaryl groups to optimize properties like cell permeability and metabolic stability. nih.gov
The secondary amine at the N2 position is another critical point for diversification. This position can be readily functionalized through reactions such as acylation or alkylation. In a study focused on developing γ-aminobutyric acid type A receptor (GABAAR) antagonists from a 3,9-diazaspiro[5.5]undecane core, a library of analogs was created by reacting the secondary amine with a variety of carboxylic acids (using HBTU as a coupling agent) or acyl chlorides. soton.ac.uk This allowed for the introduction of diverse amide functionalities, leading to the identification of compounds with high binding affinity and improved subtype selectivity. soton.ac.uk Similarly, N-alkylation with substituted benzyl bromides was used to prepare analogs lacking the carbonyl group, further probing the structural requirements for activity. soton.ac.uk
These synthetic modifications allow for the systematic variation of several key properties, as outlined in the table below.
| Modification Site | Reaction Type | Functional Groups Introduced | Properties Investigated in SAR |
| N9-Benzyl Ring | Aromatic Substitution | Methyl, Halogens, Methoxy | Potency, Lipophilicity, Receptor Binding. nih.gov |
| N9 Position | N-debenzylation followed by Acylation/Alkylation | Aroyl groups, Heterocyclic rings | Potency, Pharmacokinetics (e.g., cell permeability, metabolic stability). nih.gov |
| N2 Position | Acylation | Amides (e.g., Acetyl, Benzoyl, Thienyl Carboxamide). soton.ac.uk | Receptor binding affinity, Selectivity, Hydrogen bonding interactions. soton.ac.uk |
| N2 Position | Reductive Amination/Alkylation | Substituted Benzyl amines | Role of carbonyl group, π-π stacking interactions. soton.ac.uk |
Protecting Group Chemistry in the Synthesis of this compound Intermediates
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools. They are used to temporarily mask a reactive functional group to prevent it from participating in a chemical reaction, thereby allowing for selective transformations at other sites within the molecule. For a diaza-spirocycle with two nitrogen atoms of differing reactivity (a secondary and a tertiary amine), protecting group strategy is critical for achieving regioselectivity.
The synthesis of diazaspiro[5.5]undecane scaffolds often involves intermediates where one of the two amine functionalities must be selectively protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. soton.ac.uk
For example, in the synthesis of 3,9-diazaspiro[5.5]undecane analogs, a key intermediate is tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. soton.ac.uk In this molecule, the secondary amine at the 3-position is protected as a Boc-carbamate, leaving the nitrogen at the 9-position as a free secondary amine. This allows for selective functionalization at the N9 position through reactions like acylation or alkylation. Once the desired modification at N9 is complete, the Boc group at N3 can be cleanly removed using acidic conditions, such as 4N HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane, to yield the final compound. soton.ac.uk This orthogonal protection strategy ensures that reactions are directed to the intended site.
The choice of a protecting group is governed by several factors, as summarized in the table below.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂, base | Strong Acid (TFA, HCl). soton.ac.uk | Stable to bases, nucleophiles, and catalytic hydrogenation. |
| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate, base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc group. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) | Stable to acidic conditions; commonly used in peptide synthesis. |
Analytical Techniques for Structural Elucidation of Synthetic Intermediates and Final Compounds
The unambiguous characterization of synthetic intermediates and final products is a cornerstone of chemical synthesis. A combination of spectroscopic and spectrometric techniques is employed to confirm the identity, purity, and structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a this compound derivative, distinct signals would be expected for the aromatic protons of the benzyl group, the methylene (B1212753) protons adjacent to the nitrogen atoms, and the aliphatic protons of the piperidine rings.
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for a diazaspiro[5.5]undecane derivative would show characteristic signals for the spiro carbon, the aromatic carbons, and the various aliphatic carbons of the heterocyclic rings. soton.ac.uk
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. Often, MS is coupled with a chromatographic separation technique like Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS), which allows for the analysis of complex mixtures and the quantification of compounds in biological or environmental samples. acs.orguzh.ch
The following table outlines the primary analytical techniques and the information they provide.
| Technique | Abbreviation | Information Obtained | Application Example |
| Proton Nuclear Magnetic Resonance | ¹H NMR | Chemical shift (δ), integration (number of protons), multiplicity (spin-spin coupling). | Confirmation of the presence of aromatic and aliphatic protons and their relative numbers. soton.ac.uk |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Identification of the spiro-carbon and other key carbon signals in the backbone. soton.ac.uk |
| Mass Spectrometry | MS | Molecular weight, molecular formula (with HRMS), structural information from fragmentation. | Determining the exact mass of the synthesized compound to confirm its elemental composition. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation of compounds in a mixture followed by mass analysis. | Assessing the purity of the final product and identifying any byproducts or impurities. acs.org |
| Chiral High-Performance Liquid Chromatography | Chiral HPLC | Separation of enantiomers. | Determining the enantiomeric excess (ee) of a stereoselectively synthesized compound. researchgate.net |
Advanced Characterization and Theoretical Studies
Spectroscopic Analysis in Elucidating Molecular Architecture
Spectroscopic techniques are indispensable in confirming the identity and structural features of 9-Benzyl-2,9-diazaspiro[5.5]undecane. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The aromatic carbons of the benzyl (B1604629) group would resonate in the δ 125-140 ppm range. The benzylic carbon would be expected around δ 60-70 ppm. The spiro carbon, being a quaternary carbon, would have a characteristic chemical shift. The carbons of the piperidine (B6355638) rings would appear in the upfield region, with those adjacent to the nitrogen atoms showing higher chemical shifts compared to the other methylene (B1212753) carbons in the rings.
The precise chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the conformational state of the molecule, making NMR a powerful tool for detailed conformational analysis.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pathways, which can help in structural confirmation.
Molecular Weight Determination: The nominal molecular weight of this compound is 244.38 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated. Experimental data from a patent describing the synthesis of this compound shows a protonated molecule [M+H]⁺ at an m/z of 245.2 google.com. This observation is consistent with the calculated monoisotopic mass of the compound.
Fragmentation Patterns: The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the benzyl group and fragmentation of the piperidine rings. A common fragmentation pathway would be the loss of the benzyl radical (C₇H₇•), leading to a fragment ion. Another prominent fragmentation would be the cleavage at the benzylic C-N bond, resulting in the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common and stable fragment for benzyl-containing compounds. Fragmentation of the spirocyclic core would likely proceed through ring-opening mechanisms, leading to a series of smaller fragment ions characteristic of piperidine rings.
| Ion | m/z (experimental) | m/z (predicted) | Description |
| [M+H]⁺ | 245.2 google.com | 245.2012 | Protonated molecule |
| [M+Na]⁺ | - | 267.1832 | Sodium adduct |
| [M+K]⁺ | - | 283.1571 | Potassium adduct |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound is largely dictated by the conformational preferences of its constituent rings and the steric and electronic influence of the benzyl substituent.
Computational Chemistry and Molecular Modeling Investigations
Computational chemistry and molecular modeling serve as powerful tools to complement experimental data and to provide a deeper understanding of the molecular properties of this compound at an atomic level.
Theoretical studies on related diazaspiro compounds have been conducted to understand their binding to biological targets. These studies often involve molecular docking and molecular dynamics simulations to predict the binding modes and estimate the binding affinities. For instance, computational studies on diazaspiro cores as piperazine (B1678402) bioisosteres have been used to explore their interactions with receptors.
For this compound, computational methods can be employed to:
Predict Conformational Energies: Calculate the relative energies of different conformers, particularly concerning the axial versus equatorial orientation of the benzyl group, to confirm the most stable conformation.
Determine Electronic Properties: Calculate properties such as the electrostatic potential surface, dipole moment, and frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and intermolecular interaction capabilities.
Simulate Spectroscopic Data: Predict NMR chemical shifts and compare them with experimental data (when available) to validate the proposed structure and conformation.
Basic molecular properties can also be calculated using computational tools. For example, the topological polar surface area (TPSA), a predictor of drug transport properties, and the logarithm of the octanol-water partition coefficient (LogP), an indicator of lipophilicity, have been computationally estimated for this compound.
| Computed Property | Value | Description |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | Predicts the polar surface area, influencing cell permeability. |
| LogP | 2.6522 | Indicates the lipophilicity of the molecule. |
These computational insights, combined with experimental data, provide a comprehensive understanding of the chemical and physical properties of this compound.
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions. For diazaspiro compounds, methods like Density Functional Theory (DFT) are employed to understand their electronic structure. nih.gov
Table 1: Illustrative Quantum Mechanical Calculation Parameters for Diazaspiro Compounds
| Parameter | Method/Basis Set | Application |
|---|---|---|
| HOMO Energy | TDDFT (B3LYP/6-311G(d,p)) | Predicts electron-donating ability. |
| LUMO Energy | TDDFT (B3LYP/6-311G(d,p)) | Predicts electron-accepting ability. |
| HOMO-LUMO Gap | Calculated from HOMO and LUMO energies | Indicates chemical reactivity and stability. |
Note: This table is illustrative and based on methodologies used for related diazaspiro compounds.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a flexible molecule like this compound, which contains a spirocyclic system and a rotatable benzyl group, MD simulations are invaluable for exploring its conformational landscape.
The conformational preferences of piperidine rings, which are core components of the diazaspiro[5.5]undecane structure, are well-studied. The N-benzyl group can influence the conformational equilibrium of the piperidine ring. whiterose.ac.uk Studies on N-acylpiperidines have shown that the piperidine ring can exist in chair and twist-boat conformations, with the energy difference between them being relatively small. nih.gov MD simulations can reveal the dominant conformations of this compound in different environments, the flexibility of the spiro-junction, and the orientation of the benzyl substituent. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target. mdpi.com For instance, MD simulations on aryl formyl piperidine derivatives have been used to understand the conformational changes in both the ligand and the target protein upon binding. mdpi.com
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that diazaspiro[5.5]undecane derivatives have been investigated as ligands for various receptors, including dopamine (B1211576) and sigma receptors, molecular docking is a key tool in predicting their binding modes. nih.govnih.gov
For example, computational docking studies have been performed on diazaspiro compounds to elucidate their binding mode within the dopamine D3 receptor crystal structure. mdpi.com Similarly, docking studies of piperidine-based compounds with the sigma-1 receptor have helped to identify key interactions between the ligand and amino acid residues in the binding site. nih.gov For this compound, docking studies would typically involve placing the molecule into the binding pocket of a target protein, such as the dopamine transporter (DAT). The benzyl group would likely engage in hydrophobic interactions, while the nitrogen atoms of the diazaspiro core could form hydrogen bonds or ionic interactions. nih.govnih.gov The results of such studies are often presented as a docking score, which estimates the binding affinity, and a predicted binding pose.
Table 2: Illustrative Docking Study Parameters for Diazaspiro Analogs
| Parameter | Description | Significance |
|---|---|---|
| Target Protein | e.g., Dopamine D3 Receptor (PDB ID: 3PBL) | The biological molecule of interest. mdpi.com |
| Docking Software | e.g., FlexX, AutoDock | The algorithm used to predict binding. mdpi.comnih.gov |
| Docking Score | Estimated binding energy (e.g., in kcal/mol). | A lower score generally indicates a more favorable binding interaction. mdpi.com |
Note: This table is illustrative and based on methodologies used for related compounds.
Prediction of Physicochemical Properties Relevant to Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational methods, often referred to as in silico predictions, can estimate these properties, providing a valuable and efficient way to assess the drug-likeness of a molecule like this compound. nih.gov
Properties such as the octanol-water partition coefficient (logP), water solubility (logS), boiling point, melting point, and vapor pressure can be predicted using quantitative structure-property relationship (QSPR) models. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of any potential therapeutic agent. nih.gov For this compound, its predicted lipophilicity (XlogP) is approximately 2.5, suggesting a moderate degree of lipophilicity which can influence its ability to cross biological membranes. uni.lu Other properties like the number of hydrogen bond donors and acceptors, and the polar surface area, are also critical determinants of its pharmacokinetic profile.
Table 3: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Significance in Biological Activity |
|---|---|---|
| Molecular Formula | C16H24N2 | Defines the elemental composition. uni.lu |
| Molecular Weight | 244.38 g/mol | Influences absorption and distribution. |
| XlogP | 2.5 | Indicates lipophilicity and membrane permeability. uni.lu |
| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds with targets. |
| Hydrogen Bond Acceptors | 2 | Potential for forming hydrogen bonds with targets. |
Note: Values are computationally predicted and may vary between different prediction software.
Structure Activity Relationship Sar Methodologies for 9 Benzyl 2,9 Diazaspiro 5.5 Undecane Derivatives
Elucidating Key Pharmacophoric Elements within the Diazaspiro[5.5]undecane Core
The diazaspiro[5.5]undecane framework represents a privileged heterocyclic scaffold in medicinal chemistry. Its inherent three-dimensional structure and the presence of two nitrogen atoms provide key interaction points with biological targets. Bioactive compounds based on the 1,9-diazaspiro[5.5]undecane core, a close analog of the 2,9-isomer, consistently feature substituents at the 9-position and occasionally at the 1-position. nih.gov This highlights the importance of the nitrogen at position 9 for derivatization and interaction with target proteins.
Key pharmacophoric elements often include:
The Spirocyclic Core: This rigid framework serves to orient the substituents in a defined three-dimensional space, which can be crucial for fitting into a receptor's binding pocket.
Nitrogen Atoms: The nitrogen atoms at positions 2 and 9 can act as hydrogen bond acceptors or donors, and their basicity can be modulated to influence interactions and physicochemical properties.
Substituents at Position 9: The substituent at the N9 position is a primary determinant of the compound's biological activity and selectivity. nih.gov In the case of 9-Benzyl-2,9-diazaspiro[5.5]undecane, this is the benzyl (B1604629) group.
Modifications at Position 2: The presence of a carbonyl group at position 2 is a common feature in many bioactive diazaspiro[5.5]undecane derivatives, suggesting its role in target engagement. nih.gov For instance, in a study of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, the spirocyclic benzamide (B126) was identified as a crucial element for binding. soton.ac.uk
Impact of Substituent Modifications on Biological Activities
The benzyl group attached to the nitrogen at position 9 is a critical component influencing the pharmacological profile of the molecule. Its aromatic ring can engage in various non-covalent interactions, including:
π-π Stacking: Interaction with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.
Cation-π Interactions: Interaction with positively charged residues (e.g., lysine, arginine).
Hydrophobic Interactions: The non-polar nature of the benzyl group allows it to fit into hydrophobic pockets within the target protein.
In studies of related 1,9-diazaspiro[5.5]undecane derivatives as orexin (B13118510) antagonists, the introduction of small substituents on the benzyl group led to a more than tenfold increase in inhibition for both OX1R and OX2R, demonstrating the benzyl moiety's direct involvement in binding and potency. nih.gov
The modification of the benzyl ring with various substituents allows for the fine-tuning of a compound's activity. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly alter binding affinity, selectivity, and pharmacokinetic properties.
For example, in the development of orexin antagonists based on the 1,9-diazaspiro[5.5]undecane core, moving from a simple benzyl group to bicyclic fused aryl substituents resulted in a similar increase in inhibition for both OX1R and OX2R, while also favorably reducing lipophilicity. nih.gov This suggests that extending the aromatic system can lead to additional beneficial interactions within the binding pocket.
A study on 3,9-diazaspiro[5.5]undecane analogs as GABA-A receptor antagonists showed that a simplified m-methylphenyl analog displayed high nanomolar binding affinity and superior selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes. soton.ac.uk This highlights how a relatively small modification to the aromatic ring can have a profound impact on selectivity.
Table 1: Impact of Aromatic Ring Substituents on Orexin Receptor Inhibition for 1,9-Diazaspiro[5.5]undecane Derivatives
| Compound | Aromatic Substituent | OX1R Inhibition (Ki, nM) | OX2R Inhibition (Ki, nM) |
| 6a | Benzyl | 130 | 78 |
| 6b | Methyl-substituted benzyl | <10 | <10 |
| 6c | Bicyclic fused aryl | <10 | <10 |
| 6d | Bicyclic fused aryl | <10 | <10 |
Data adapted from a study on orexin antagonists. nih.gov
The spirocyclic nature of the 2,9-diazaspiro[5.5]undecane core results in a chiral molecule. The absolute stereochemistry of the spiro center and any other chiral centers within the molecule can have a significant impact on how the ligand interacts with its biological target. Often, only one enantiomer will have the correct spatial arrangement of functional groups to bind effectively to the chiral environment of a protein's binding site.
While specific studies on the stereochemistry of this compound are not extensively detailed in the provided search results, the principle is well-established in medicinal chemistry. For instance, studies on 1,7-dioxaspiro[5.5]undecanols, which share the same spirocyclic core, have shown that the absolute stereochemistry is crucial for their biological function as insect pheromones, with different species producing and responding to different enantiomers. rsc.org This underscores the importance of synthesizing and testing individual enantiomers of this compound derivatives to identify the most active stereoisomer.
Fragment-Based Ligand Discovery and Optimization within the Diazaspiro System
Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. nih.govnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a fragment hit is identified, it can be optimized into a more potent lead by "growing" the fragment to occupy adjacent pockets, or by "linking" two or more fragments that bind to different sites. bu.edumdpi.com
The diazaspiro[5.5]undecane scaffold is well-suited for FBDD. The core itself can be considered a larger fragment, which can then be elaborated upon. Alternatively, smaller fragments can be identified that bind to a target, and the diazaspiro core can be used as a rigid scaffold to link them together.
A typical FBDD workflow for the diazaspiro system might involve:
Fragment Screening: Screening a library of diverse fragments to identify those that bind to the target of interest.
Hit Validation and Structural Biology: Confirming the binding of the fragment hits and determining their binding mode, often through X-ray crystallography or NMR spectroscopy.
Fragment Optimization:
Growing: Starting with a fragment that binds in one sub-pocket, new functionality is added to extend into adjacent regions of the binding site. For example, a small aromatic fragment could be grown into a benzyl group attached to the N9 position of a diazaspiro core.
Linking: If two fragments are found to bind in adjacent pockets, a linker, such as the diazaspiro[5.5]undecane scaffold, can be used to connect them into a single, higher-affinity molecule.
While direct examples of FBDD leading to this compound were not found in the initial search, the principles of FBDD are broadly applicable and provide a rational approach to designing novel ligands based on this scaffold. nih.govmdpi.com
Design Principles for Modulating Selectivity and Potency through SAR
Based on the SAR methodologies discussed, several key design principles emerge for the optimization of this compound derivatives:
Scaffold Rigidity: The inherent rigidity of the spirocyclic core is advantageous for locking the molecule into a bioactive conformation, reducing the entropic penalty of binding. This rigidity should be maintained or strategically modified to enhance target engagement.
N9-Substitution is Key: The substituent at the N9 position is a primary driver of potency and selectivity. The benzyl group serves as an excellent starting point, offering a platform for modification.
Aromatic Ring Exploration: Systematic exploration of substituents on the benzyl ring is a powerful strategy. This includes varying the position (ortho, meta, para) and the electronic properties (donating/withdrawing) of the substituents to optimize interactions with the target. Extending the aromatic system to bicyclic or heterocyclic rings can also lead to improved activity and properties like reduced lipophilicity. nih.gov
Stereochemical Control: The synthesis of enantiomerically pure compounds is crucial. Biological evaluation of individual enantiomers is necessary to identify the eutomer (the more active stereoisomer) and to understand the stereochemical requirements of the target.
Modulation of Physicochemical Properties: SAR studies should not only focus on potency but also on physicochemical properties such as solubility, permeability, and metabolic stability. For instance, the introduction of polar groups or the use of heterocyclic aromatic rings can help to optimize these properties. nih.gov
By systematically applying these design principles, medicinal chemists can effectively navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with improved potency, selectivity, and drug-like properties.
Mechanistic and Target Oriented Biological Investigations in Vitro and Cell Based Studies
Enzyme Inhibition Studies
The unique three-dimensional structure of the diazaspiro[5.5]undecane core allows for the precise orientation of substituents, making it an attractive scaffold for the design of specific enzyme inhibitors.
Alpha-Glucosidase Inhibition by 1,9-Diazaspiro[5.5]undecane Derivatives
A series of (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated for their potential as α-glucosidase inhibitors. nih.gov In vitro assays demonstrated that these compounds exhibit significant inhibitory activity against α-glucosidase. Notably, compounds designated as SPO-7 and SPO-9 were identified as the most potent inhibitors within the series, displaying IC50 values of 49.96 and 63.15 nmol, respectively. nih.gov Docking studies further elucidated the binding interactions, with SPO-7 and SPO-9 showing the highest docking energies of -10.7 and -10.6 kcal/mol, respectively, suggesting a strong interaction with the enzyme's active site. nih.gov
Acetyl-CoA Carboxylase (ACC) Inhibition by Diazaspiro[5.5]undecane Frameworks
The inhibition of acetyl-CoA carboxylase (ACC) is a key target for the treatment of metabolic disorders such as obesity and type 2 diabetes. ucl.ac.uk A review of bioactive 1,9-diazaspiro[5.5]undecane-containing compounds highlights their investigation as ACC inhibitors. duke.edu Structure-activity relationship (SAR) studies on pyrazole-fused 1,9-diazaspiro[5.5]undecane derivatives revealed that substitution at the 9-position of the spirocyclic core is crucial for activity. Specifically, aroyl substituents containing a bicyclic fused heteroaryl group were explored. duke.edu
While initial compounds in the series showed good ACC inhibition, further optimization was sought to improve pharmacokinetic properties. For instance, the introduction of a tert-butyl group on the pyrazole-fused core was found to be beneficial. duke.edu Detailed inhibitory concentrations for specific derivatives are provided in the table below.
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| 1g | 7 | 3 |
| 1h | 11 | 5 |
| Data sourced from a review on bioactive 1,9-diazaspiro[5.5]undecane-containing compounds. duke.edu |
These findings underscore the potential of the diazaspiro[5.5]undecane scaffold in developing potent and selective ACC inhibitors.
Geranylgeranyltransferase I (GGTase I) Inhibition by 3,9-Diazaspiro[5.5]undecane Compounds
Currently, there is a lack of specific research data in the public domain detailing the inhibition of Geranylgeranyltransferase I (GGTase I) by compounds containing a 3,9-diazaspiro[5.5]undecane core. GGTase I is a critical enzyme in the post-translational modification of various proteins, including the Rho family of small GTPases, and its inhibition is a potential therapeutic strategy for various diseases, including cancer. nih.gov The exploration of spirocyclic systems, such as the diazaspiro[5.5]undecane framework, as GGTase I inhibitors could be a promising area for future research.
Histone Deacetylase (HDAC) Inhibition Studies
Rho-associated Serine/Threonine Kinases (ROCKs) Inhibition
The Rho-associated coiled-coil containing protein kinases (ROCKs) are key regulators of the actin cytoskeleton and are implicated in various pathological conditions, including cardiovascular diseases and cancer. nih.govnih.gov The development of ROCK inhibitors is an active area of research. ebi.ac.ukrndsystems.com Although specific studies focusing on diazaspiro[5.5]undecane-based ROCK inhibitors are not prevalent in the literature, the structural features of this scaffold could be adapted for this target. The diazaspiro core can serve as a rigid platform to present various functional groups in a defined spatial arrangement, a desirable feature for designing selective kinase inhibitors.
Receptor Modulation and Antagonism Studies
In addition to enzyme inhibition, diazaspiro[5.5]undecane derivatives have been investigated for their ability to modulate the activity of various cell surface receptors.
Research has focused on 3,9-diazaspiro[5.5]undecane-based compounds as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov These compounds have shown promise as peripherally acting GABA-A receptor antagonists due to their low predicted cellular membrane permeability. nih.gov
A study on a series of these analogs explored the structural determinants for their binding and activity. The spirocyclic benzamide (B126) moiety was identified as a key feature for their interaction with the GABA-A receptor. nih.gov One of the structurally simplified analogs, a m-methylphenyl derivative (compound 1e ), exhibited a high binding affinity in the nanomolar range (Ki = 180 nM). nih.gov This compound also demonstrated superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes. nih.gov Importantly, in a cell-based assay, compound 1e was able to effectively rescue the inhibition of T-cell proliferation, highlighting the potential immunomodulatory effects of this class of compounds. nih.gov
| Compound | Receptor Target | Activity | Key Findings |
| 1e (m-methylphenyl analog) | GABA-A Receptor | Antagonist | Ki = 180 nM; Selective for α4βδ subtype; Rescued T-cell proliferation inhibition. nih.gov |
These findings suggest that the 3,9-diazaspiro[5.5]undecane scaffold is a valuable template for the development of selective GABA-A receptor modulators with potential applications in immunology and beyond.
Dopamine (B1211576) D3 Receptor (D3R) Affinity and Selectivity in 3,9-Diazaspiro[5.5]undecane Systems
The 3,9-diazaspiro[5.5]undecane framework has been identified as a promising core for developing potent and selective antagonists for the Dopamine D3 Receptor (D3R). Derivatives with this scaffold have demonstrated high affinity for D3R, often with significant selectivity over the closely related D2 receptor. nih.gov
Studies have shown that certain arylated diazaspiro alkane derivatives can act as highly selective D3R antagonists, with binding affinities (Ki) under 20 nM and a D2R/D3R selectivity ratio ranging from 200 to 1000-fold in in-vitro assays. nih.gov For instance, research into arylated diazaspiro alkane cores has yielded compounds with exceptional selectivity, highlighting the scaffold's potential for creating targeted D3R ligands. nih.gov
| Compound Class | Target | Affinity (Ki) | Selectivity (D2R/D3R ratio) | Reference |
|---|---|---|---|---|
| Diazaspiro alkane derivatives | D3R | < 20 nM | 200-1000 | nih.gov |
Gamma-Aminobutyric Acid Type A (GABAAR) Receptor Antagonism
The 3,9-diazaspiro[5.5]undecane structure is a key component of potent competitive antagonists for the Gamma-Aminobutyric Acid Type A (GABAA) receptor. acs.orgnih.govsoton.ac.uk These compounds are noted for their ability to block the receptor's activity. acs.orgnih.gov Investigations into the structural determinants of these molecules aim to establish a basis for rational drug design. acs.orgnih.govsoton.ac.uk
A notable finding is the importance of the spirocyclic benzamide group, which can serve as a substitute for the acidic moiety typically found in GABAAR ligands. acs.orgsoton.ac.uk Structure-activity relationship studies led to the development of a simplified analog, the m-methylphenyl derivative 1e , which displayed a high-nanomolar binding affinity. acs.org This compound also showed superior selectivity for the extrasynaptic α4βδ subtype of the GABAAR compared to the α1- and α2-containing subtypes. acs.orgsoton.ac.uk
| Compound | Target Subtype | Binding Affinity (Ki) | Activity | Reference |
|---|---|---|---|---|
| Compound 1e (m-methylphenyl analog) | GABAAR (extrasynaptic α4βδ) | 180 nM | Competitive Antagonist | acs.orgsoton.ac.uk |
| Compound 2027 | GABAAR | Potent | Competitive Antagonist | acs.orgnih.govsoton.ac.uk |
| Compound 018 | GABAAR | Potent | Competitive Antagonist | acs.orgnih.govsoton.ac.uk |
Neuropeptide Y (NPY Y5) Receptor Antagonism
The 1,9-diazaspiro[5.5]undecane structural moiety has been successfully employed to develop antagonists for the Neuropeptide Y Y5 receptor (NPY Y5). nih.gov NPY is a powerful orexigenic neuropeptide, and antagonism of its receptors, particularly the Y5 subtype, is a recognized strategy in the search for anti-obesity therapeutics. nih.govnih.gov
Bioactivity characterization using insect cells expressing the NPY Y5 receptor demonstrated that compounds incorporating the 1,9-diazaspiro[5.5]undecane core exhibited IC50 values below 10 µM. nih.gov Within this class, specific derivatives were identified with IC50 values under 500 nM, and some even below 100 nM, indicating potent antagonism at the NPY Y5 receptor. nih.gov
Orexin (B13118510) (OX1R and OX2R) Receptor Antagonism
The diazaspiro[5.5]undecane core, including both 1,9- and 2,9-diazaspiro[5.5]undecane systems, has been a foundational scaffold for creating orexin receptor antagonists. nih.govcegee.org Orexins are neuropeptides that regulate sleep, feeding, and metabolism through two G protein-coupled receptors, OX1R and OX2R. nih.govnih.gov Antagonists of these receptors are being investigated for treating sleep disorders. nih.govnih.gov
Research efforts have focused on developing both dual antagonists that block OX1R and OX2R, as well as antagonists selective for OX2R, to better understand the specific roles of each receptor in sleep regulation. nih.govcegee.org Structure-activity relationship (SAR) studies on 1,9-diazaspiro[5.5]undecan-2-ones have shown that substitutions on the benzyl (B1604629) group can significantly impact potency. For example, introducing small methyl groups on the benzyl moiety of a parent compound led to a more than tenfold increase in inhibitory activity at both OX1R and OX2R. nih.gov
Sigma-1 (σ1) Receptor Antagonism
Closely related spirocyclic systems, such as 1-oxa-4,9-diazaspiro[5.5]undecane, have been shown to produce potent sigma-1 (σ1) receptor antagonists. nih.gov The σ1 receptor is a unique protein involved in various cellular functions and is a target for developing novel analgesics. nih.govnih.gov Antagonists of the σ1 receptor can enhance the analgesic effects of opioids and may offer unique benefits for treating neuropathic pain. nih.gov
For instance, the compound WLB-73502, a 1-oxa-4,9-diazaspiro[5.5]undecane derivative, was identified as a σ1 receptor antagonist. nih.gov This compound also exhibits dual activity as a partial agonist at the mu-opioid receptor (MOR). nih.gov The antagonistic action at the σ1 receptor is considered a key component of its pharmacological profile, contributing to a synergistic analgesic effect. nih.gov
Histamine (B1213489) H3 Receptor Ligand Modulation
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other key neurotransmitters. cresset-group.com As such, H3R antagonists and inverse agonists are actively being investigated for treating a variety of neurological and psychiatric disorders. cresset-group.comnih.govnih.gov The general structure for H3R antagonists typically includes a basic amine moiety connected via an alkyl linker to a central scaffold and a lipophilic aromatic group. mdpi.com
While various heterocyclic scaffolds like benzylpiperidines and phenoxyalkyl derivatives have been extensively studied for H3R modulation, the 2,9-diazaspiro[5.5]undecane core is not prominently featured in the existing literature for this specific target. nih.govmdpi.com Research has focused on optimizing properties like lipophilicity and basicity in other structural classes to improve the pharmacokinetic profiles of H3R ligands. nih.gov
Cellular Pathway Modulation
The interaction of diazaspiro[5.5]undecane derivatives with their respective receptor targets initiates or inhibits specific downstream cellular signaling pathways.
For GABAA receptor antagonists based on the 3,9-diazaspiro[5.5]undecane scaffold, a significant cellular effect is the modulation of immune cell function. These compounds have been shown to effectively rescue the inhibition of T cell proliferation, indicating that their antagonism of peripheral-type GABAARs can influence immunomodulatory pathways. acs.orgsoton.ac.uksoton.ac.uk
In the context of σ1 receptor antagonism, compounds like WLB-73502 modulate G-protein signaling pathways. This derivative acts as a partial agonist at the mu-opioid receptor's G-protein pathway while demonstrating minimal recruitment of β-arrestin-2. nih.gov This biased signaling profile is a key aspect of its mechanism.
While not specific to the diazaspiro scaffold, general D3R signaling can involve pathways such as ß-arrestin translocation, G-protein activation, and ERK1/2 phosphorylation, suggesting potential downstream effects for potent D3R antagonists derived from this framework. nih.gov
Induction of Endoplasmic Reticulum Stress Response (ERSR) in Cell Models
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium (Ca²⁺) signaling. plos.orgkyoto-u.ac.jp Disruption of ER homeostasis leads to an accumulation of unfolded proteins, a condition known as ER stress, which activates a signaling cascade called the Endoplasmic Reticulum Stress Response (ERSR). plos.orgkyoto-u.ac.jp While the ERSR initially aims to restore normal function, prolonged or intense stress can trigger programmed cell death (apoptosis). plos.orgkyoto-u.ac.jp
A high-throughput screening of approximately 425,000 compounds identified a molecule with a 2,9-diazaspiro[5.5]undecane core as a novel activator of the ERSR. plos.org This screening utilized a GRP78 biosensor, as GRP78 (glucose-regulated protein 78) is a key molecular chaperone that is activated during ER stress. plos.orgkyoto-u.ac.jp Further investigations revealed that these 2,9-diazaspiro[5.5]undecane derivatives induce ERSR by depleting intracellular Ca²⁺ stores. plos.orgkyoto-u.ac.jpspandidos-publications.com This disruption of calcium homeostasis is a known trigger for the ERSR pathway. kyoto-u.ac.jpspandidos-publications.com
The induction of ERSR by these compounds was confirmed through the upregulation of an Unfolded Protein Response (UPR) reporter and increased levels of endogenous GRP78 protein. plos.org The spirocyclic core of 2,9-diazaspiro[5.5]undecane was found to be crucial for this activity. plos.org
Modulation of Cellular Apoptosis in Cancer Cell Lines (In Vitro)
The induction of the Endoplasmic Reticulum Stress Response (ERSR) by 2,9-diazaspiro[5.5]undecane derivatives has been directly linked to the induction of apoptosis in various cancer cell lines. plos.orgkyoto-u.ac.jp Malignant cells, which often have a higher basal level of ER stress, are particularly susceptible to apoptosis induced by further ERSR stimulation. plos.orgkyoto-u.ac.jpresearchgate.net
In vitro studies have demonstrated that compounds with a 2,9-diazaspiro[5.5]undecane core lead to apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells. plos.org The cytotoxic effects of these compounds were also observed in non-glioma cancer cell lines, such as ovarian and colon cancer cells, suggesting a broad potential for anti-neoplastic activity. kyoto-u.ac.jp
The mechanism of apoptosis induction is linked to the depletion of intracellular calcium stores, which triggers the ERSR cascade. plos.orgspandidos-publications.com If the stress induced by the compound is persistent or strong, the ERSR signaling switches from a pro-survival to a pro-apoptotic response, culminating in cell death. plos.orgkyoto-u.ac.jp Structure-activity relationship (SAR) studies on a hit compound containing the 2,9-diazaspiro[5.5]undecane core (compound 8) and its analogs have been conducted to optimize their cytotoxic activity. plos.orgkyoto-u.ac.jp
Table 1: Cytotoxic Activity of a 2,9-Diazaspiro[5.5]undecane Analog (Compound 8) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint |
| U87-MG | Glioma | CellTiter-Glo | Viability |
| LN-229 | Glioma | CellTiter-Glo | Viability |
| IGROV-1 | Ovarian | CellTiter-Glo | Viability |
| HEY-A8 | Ovarian | CellTiter-Glo | Viability |
| HT-29 | Colon | CellTiter-Glo | Viability |
| Data derived from a study on the cytotoxic effects of compound 8 and its analogs, indicating broad anti-neoplastic activity. kyoto-u.ac.jp |
T Cell Proliferation Modulation via GABAAR Ligands (In Vitro)
Recent research has highlighted the role of γ-aminobutyric acid (GABA) signaling in the immune system, with various subunits of the GABAA receptor (GABAAR) identified in T cells. soton.ac.uk Compounds based on a 3,9-diazaspiro[5.5]undecane scaffold have been identified as potent competitive antagonists of the GABAA receptor. soton.ac.uklookchem.com
A study focusing on the immunomodulatory potential of these antagonists investigated their effect on T cell proliferation. soton.ac.uk While GABA can inhibit T cell proliferation, a structurally simplified m-methylphenyl analog of the 3,9-diazaspiro[5.5]undecane-based antagonist, compound 1e, was shown to efficiently rescue this inhibition in vitro. soton.ac.uk This finding suggests that antagonists of the GABAA receptor from this chemical class can modulate T cell responses, providing a platform to explore their potential in immunomodulation. soton.ac.uk
Table 2: Activity of a 3,9-Diazaspiro[5.5]undecane Analog at GABAA Receptors and its Effect on T Cell Proliferation
| Compound | Target | Activity | Effect on T Cell Proliferation |
| 1e | GABAA Receptor | Antagonist (Ki = 180 nM) | Rescues inhibition of proliferation |
| This table summarizes the findings for a key analog, demonstrating its potential to modulate immune cell function. soton.ac.uk |
Antimicrobial and Antiviral Activity Investigations (In Vitro)
Derivatives of diazaspiro[5.5]undecane have been investigated for their antibacterial properties. Specifically, compounds with a diazaspiro[5.5]undecane-1,3,5,9-tetraone motif have been noted for their potential antibacterial activity. mdpi.com Further studies on coumarin-based diazaspiro[5.5]undecane-3,5-diones have also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain derivatives displayed excellent activity against Staphylococcus aureus. mdpi.com However, specific data on the antibacterial activity of 9-Benzyl-2,9-diazaspiro[5.5]undecane against strains like Escherichia coli and Bacillus cereus is not extensively detailed in the available literature.
The antiviral potential of diazaspiro[5.5]undecane derivatives has been explored against several viruses. Patent literature describes 1-oxa-3,9-diaza-spiro[5.5]undecan-2-one compounds and their derivatives as having potential utility in the treatment of HIV and related retroviral infections. google.com
More recently, a study focused on the Dengue virus, a significant global health threat, identified 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives as a promising lead for antiviral therapy against Dengue Virus Type 2. rsc.org While specific data for this compound against HIV-1 or HCV is not prominent, the broader class of diazaspiro[5.5]undecanes shows promise in antiviral research.
DNA Interaction Studies
The interaction of diazaspiro[5.5]undecane derivatives with DNA has been explored in the context of cancer therapy, particularly as bioisosteres for existing drug scaffolds. In one study, diazaspiro cores were used as replacements for the piperazine (B1678402) moiety in the framework of the PARP-1 inhibitor, Olaparib. nih.gov
This research found that the resulting diazaspiro-containing compounds had varying effects on DNA damage. nih.gov Interestingly, some compounds with low affinity for PARP-1 still induced DNA damage at micromolar concentrations, which could account for their observed in vitro cytotoxicity. nih.gov This suggests that even without high-affinity binding to a specific protein target like PARP-1, some diazaspiro[5.5]undecane derivatives may exert cytotoxic effects through direct or indirect interactions with DNA, leading to DNA damage. nih.gov
DNA Binding Modes (e.g., Minor Groove Binding)
There is no available research data detailing the specific DNA binding modes of this compound. Investigations into whether this compound interacts with DNA, and if so, through mechanisms such as minor groove binding, intercalation, or electrostatic interactions with the phosphate (B84403) backbone, have not been reported in the scientific literature. Consequently, data tables illustrating binding affinity, sequence specificity, or thermodynamic parameters of interaction are not available.
DNA Cleavage Activity
Similarly, there are no published studies on the DNA cleavage activity of this compound. Research to determine if this compound can induce single-strand or double-strand breaks in DNA, either on its own or in the presence of co-factors (e.g., metal ions, reactive oxygen species), has not been found. As a result, there is no data to present regarding its efficiency as a chemical nuclease or its mechanism of DNA cleavage.
Further research would be necessary to elucidate the potential for this compound to interact with and/or cleave DNA. Such studies would be foundational to understanding its mechanism of action if it were to be considered for applications targeting nucleic acids.
Applications and Future Directions in Academic Research
9-Benzyl-2,9-Diazaspiro[5.5]undecane as a Chemical Probe for Biological Systems
The this compound motif serves as a foundational structure for developing chemical probes to investigate complex biological systems. The benzyl (B1604629) group at the N9 position is a common feature in many bioactive derivatives, acting as a key interacting moiety or a vector for further functionalization. These compounds are particularly valuable for exploring the pharmacology of receptors and enzymes due to their rigid conformation, which can lead to high-affinity and selective binding.
Derivatives of this scaffold have been instrumental in probing the function of G-protein coupled receptors (GPCRs) and ion channels. For instance, analogs have been developed as antagonists for neurokinin (NK) and orexin (B13118510) receptors, allowing researchers to dissect the roles of these receptors in pain, inflammation, and sleep regulation. nih.gov The spirocyclic core helps to orient substituents in precise three-dimensional arrangements, which is critical for mapping the binding pockets of target proteins. By systematically modifying the substituents on the diazaspiro[5.5]undecane core, researchers can create a toolkit of probes with varying affinities and selectivities to elucidate the structure-activity relationships (SAR) of a given biological target.
Development of Novel Chemical Tools Based on the Diazaspiro[5.5]undecane Scaffold
The diazaspiro[5.5]undecane scaffold is a versatile starting point for the development of novel chemical tools beyond simple receptor ligands. Its inherent structural rigidity and synthetic tractability allow for the creation of sophisticated molecular instruments for chemical biology research. nih.gov For example, the scaffold can be functionalized with fluorescent dyes or biotin (B1667282) tags to create probes for imaging or affinity purification studies, respectively.
Recent advancements in synthetic chemistry are further expanding the utility of this scaffold. The development of novel catalytic processes enables more efficient and selective modifications of the core structure, facilitating the rapid generation of diverse compound libraries. osu.edu These libraries can then be screened to identify highly potent and selective tools for modulating biological pathways with greater precision. Researchers have utilized the scaffold to create potent inhibitors for enzymes like soluble epoxide hydrolase (sEH) and acetyl-CoA carboxylase (ACC), demonstrating its broad applicability in developing tools for targets beyond GPCRs. nih.govnih.gov
Interdisciplinary Research Integrating Synthesis, Computational Studies, and Biological Evaluation
The exploration of the diazaspiro[5.5]undecane scaffold is a prime example of successful interdisciplinary research. The development of new derivatives typically involves a synergistic loop of chemical synthesis, computational modeling, and biological testing. nih.govsoton.ac.uk
Synthesis: Organic chemists design and execute multi-step synthetic routes to produce novel analogs of the scaffold. nih.govuiowa.edu This often involves techniques like intramolecular spirocyclization or Buchwald-Hartwig coupling to construct and modify the core structure. acs.org
Computational Studies: Computational chemists use techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict how newly designed molecules will interact with their biological targets. soton.ac.uk These predictions help prioritize which compounds to synthesize, saving time and resources.
Biological Evaluation: Biologists and pharmacologists test the synthesized compounds in a variety of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. nih.govnih.gov The results of these evaluations provide crucial feedback that informs the next round of computational design and chemical synthesis.
This integrated approach was successfully used to develop potent antagonists for the GABA-A receptor, where computational models predicted the binding mode and guided the synthesis of analogs with improved affinity and selectivity. soton.ac.uk
Exploration of New Pharmacological Targets for Diazaspiro[5.5]undecane Derivatives
Research into diazaspiro[5.5]undecane derivatives has uncovered activity at a wide range of pharmacological targets, highlighting the scaffold's versatility. nih.govnih.gov This makes it a "privileged" structure in drug discovery, meaning it is capable of binding to multiple, distinct biological targets.
Initial studies focused on GPCRs, leading to the discovery of potent antagonists for various receptors. However, the scope of potential targets has since expanded significantly.
Table 1: Pharmacological Targets of Diazaspiro[5.5]undecane Derivatives
| Target Class | Specific Target(s) | Biological Application/Relevance | Reference(s) |
| GPCRs | Neurokinin Receptors (NK1, NK2) | Pain, Inflammation | nih.gov |
| Orexin Receptors (OX1R, OX2R) | Sleep Disorders | nih.gov | |
| Oxytocin (B344502) Receptors | Various physiological processes | nih.gov | |
| Neuropeptide Y Receptors | Obesity | nih.gov | |
| Enzymes | Acetyl-CoA Carboxylase (ACC1, ACC2) | Obesity, Metabolic Disorders | nih.gov |
| Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease, Inflammation | nih.gov | |
| α-Glucosidase | Diabetes | researchgate.net | |
| Ion Channels | GABA-A Receptor | Neurological Disorders, Immune Modulation | soton.ac.uk |
Design of Multi-Target Ligands Incorporating the Spirocyclic Scaffold
The complexity of many diseases, such as chronic pain and cancer, often involves multiple biological pathways. This has driven interest in developing multi-target ligands, or "polypharmacology," where a single molecule is designed to interact with two or more targets simultaneously. nih.govresearchgate.net The diazaspiro[5.5]undecane scaffold is well-suited for this approach. nih.gov
A notable example is the development of dual antagonists for the NK1 and NK2 receptors. By carefully modifying the substituents on the spirocyclic core, researchers were able to create compounds that potently inhibited both receptors. nih.gov This dual antagonism could offer a more comprehensive therapeutic effect for inflammatory conditions than a selective antagonist for a single receptor. Similarly, dual antagonists for the OX1 and OX2 orexin receptors have been developed for the treatment of sleep disorders. nih.gov The ability to fine-tune the scaffold's substitution patterns allows for the rational design of ligands with specific polypharmacological profiles. Modern computational methods, such as generative deep learning, are being employed to automate the design of such multi-target ligands, further accelerating discovery. nih.govrsc.org
Leveraging the this compound Motif in Combinatorial Chemistry and High-Throughput Screening Campaigns
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for discovering new bioactive compounds. researchgate.netclinpractice.ru These techniques involve the rapid synthesis and testing of large numbers of molecules, known as compound libraries. The this compound motif is an excellent building block for such libraries due to its proven bioactivity and the presence of multiple points for chemical diversification. nih.govnih.gov
In the search for dual NK1/NK2 antagonists, a library of over 11,000 compounds was generated and screened, with many active compounds containing the diazaspiro[5.5]undecane core. nih.gov This demonstrates the power of combining this privileged scaffold with HTS methodologies. The development of polymer-assisted and automated synthesis techniques allows for the efficient creation of these large libraries, where the spirocyclic core provides a rigid framework upon which various side chains and functional groups can be appended. researchgate.net The resulting libraries can then be screened against a wide array of biological targets to identify new hits for drug discovery programs. eurekaselect.comwordpress.com
Theoretical Considerations for Scaffold Optimization and Design for Enhanced Biological Specificity
The optimization of the diazaspiro[5.5]undecane scaffold relies heavily on theoretical and computational chemistry. nih.gov A key advantage of spirocyclic scaffolds is their inherent three-dimensionality and conformational rigidity. bldpharm.com This contrasts with more flexible linear molecules, which must adopt a specific conformation to bind to a target, an energetically unfavorable process. By pre-organizing the key binding groups in the correct orientation, the spirocyclic scaffold can lead to enhanced binding affinity.
A crucial concept in modern drug design is the fraction of sp3-hybridized carbons (Fsp3). bldpharm.com Molecules with a higher Fsp3 count tend to have more complex three-dimensional shapes, which can lead to improved solubility, better metabolic stability, and higher selectivity. The spirocyclic nature of the diazaspiro[5.5]undecane core inherently increases the Fsp3 value of a molecule. bldpharm.com
Computational tools are essential for optimizing these scaffolds for enhanced biological specificity. soton.ac.ukacs.org
Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for biological activity.
Molecular Docking: Predicts how a ligand fits into the binding site of a target protein, allowing for the rational design of modifications to improve affinity and selectivity.
Structure-Activity Relationship (SAR) Studies: Systematically explore how changes in chemical structure affect biological activity, providing a roadmap for optimization. soton.ac.uk
These theoretical considerations guide medicinal chemists in fine-tuning the scaffold to achieve the desired biological profile, minimizing off-target effects and maximizing therapeutic potential. mdpi.com
Q & A
Q. Critical Conditions :
- Solvents: Dichloromethane (DCM) or ethanol for solubility and reactivity.
- Catalysts: Palladium on carbon for efficient hydrogenation.
- Temperature control: Low temperatures (0°C) prevent side reactions during cyclization.
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclization | NH₃/EtOH, 0°C | 65% | Slow reaction kinetics |
| Hydrogenation | Pd/C, H₂, 50°C | >90% | Catalyst poisoning by impurities |
How do structural modifications (e.g., substituents on the benzyl group) impact biological activity?
Basic Research Focus
The benzyl group and spirocyclic framework are critical for target interactions. Modifications at the 4-position (e.g., halogens, trifluoromethyl, pyridyl) enhance steric bulk and electronic effects, improving binding to receptors like σ1 or GABAₐ . For example:
- Ortho-substituted halogens : Increase affinity for σ1 receptors by 3-fold .
- Pyridyl groups : Improve solubility and metabolic stability .
Advanced Research Focus
Structure-Activity Relationship (SAR) Strategies :
Steric Effects : Bulky substituents (e.g., CF₃) reduce off-target binding.
Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance hydrogen bonding with kinase active sites .
Q. Table 2: Substituent Impact on Activity
| Substituent | Target | Activity Change | Selectivity |
|---|---|---|---|
| Cl (ortho) | σ1 Receptor | ↑ 300% | High |
| 3-Pyridyl | GABAₐ | ↑ 150% | Moderate |
What analytical techniques are essential for characterizing this compound and its derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : Confirms spirocyclic structure and substituent positions (e.g., ¹³C NMR for carbonyl groups) .
- HPLC : Ensures purity (>98%) post-synthesis .
Q. Advanced Research Focus
- X-ray Diffraction : Resolves crystal packing and stereochemistry (e.g., spiro center configuration) .
- Mass Spectrometry (HRMS) : Detects trace impurities (<0.1%) in complex derivatives .
How can conflicting data on biological efficacy (e.g., hERG inhibition vs. target binding) be resolved?
Advanced Research Focus
Contradictions often arise from substituent-dependent effects. For example:
- Case Study : Halogens at position 4 improve σ1 binding but show no hERG inhibition reduction .
Methodological Approach :
Parallel Assays : Test compounds against hERG and primary targets simultaneously.
Molecular Dynamics Simulations : Predict off-target interactions using docking studies .
Q. Table 3: Data Contradiction Analysis
| Compound | σ1 IC₅₀ (nM) | hERG IC₅₀ (nM) | Resolution Strategy |
|---|---|---|---|
| 15 (CF₃) | 12 | >10,000 | Prioritize low hERG risk |
What advanced strategies optimize spirocyclic compound solubility without compromising activity?
Q. Advanced Research Focus
- Pro-drug Design : Introduce hydroxyl groups (e.g., at position 5) for in situ hydrolysis to active forms .
- Co-crystallization : Use counterions (e.g., HCl salts) to enhance aqueous solubility .
Q. Experimental Design :
LogP Measurement : Compare unmodified vs. hydroxylated derivatives.
In vitro Dissolution Testing : Simulate gastrointestinal conditions for oral bioavailability .
How do spirocyclic frameworks influence metabolic stability in preclinical models?
Advanced Research Focus
The rigid spiro structure reduces cytochrome P450-mediated oxidation. Key findings:
- Microsomal Stability : >80% remaining after 1 hour (vs. 40% for linear analogs) .
- Metabolite Identification : Primary pathways involve glucuronidation of benzyl groups .
Q. Methodology :
- LC-MS/MS : Quantify parent compound and metabolites in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
